Methyl 6-(2,6-dimethylphenoxy)-2-oxohexanoate
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Overview
Description
Methyl 6-(2,6-dimethylphenoxy)-2-oxohexanoate is a chemical compound with unique properties that have garnered interest in various scientific fields
Chemical Reactions Analysis
Methyl 6-(2,6-dimethylphenoxy)-2-oxohexanoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions might utilize reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions employed.
Mechanism of Action
The mechanism of action of Methyl 6-(2,6-dimethylphenoxy)-2-oxohexanoate involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, it is likely that the compound exerts its effects through binding to specific receptors or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Methyl 6-(2,6-dimethylphenoxy)-2-oxohexanoate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. The comparison can be based on factors such as reactivity, stability, and applications. Some similar compounds include those found in the PubChem database, which provides information on 2-dimensional and 3-dimensional neighbors .
Properties
IUPAC Name |
methyl 6-(2,6-dimethylphenoxy)-2-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-11-7-6-8-12(2)14(11)19-10-5-4-9-13(16)15(17)18-3/h6-8H,4-5,9-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVUCDWLQMSSJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCCC(=O)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCCCCC(=O)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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